N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that features an indole and triazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The triazole ring is also significant in medicinal chemistry due to its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step reactions. One common method includes the condensation of 5-bromo-1H-indole-3-carbaldehyde with an appropriate amine to form the Schiff base. This intermediate is then reacted with a triazole derivative under reflux conditions in a suitable solvent like propan-2-ol .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce secondary amines .
Scientific Research Applications
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The triazole ring enhances the compound’s stability and bioactivity, allowing it to effectively inhibit or activate specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde derivatives: These compounds share the indole moiety and exhibit similar biological activities.
Triazole derivatives: Compounds containing the triazole ring are known for their stability and bioactivity.
Properties
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN6OS/c1-13-24-26-20(27(13)16-5-3-2-4-6-16)29-12-19(28)25-23-11-14-10-22-18-8-7-15(21)9-17(14)18/h2-11,22H,12H2,1H3,(H,25,28)/b23-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTJTIKKTFHGQK-FOKLQQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CNC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CNC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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